3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one
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Overview
Description
3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one: is a chemical compound with the molecular formula C13H5BrFNO3 and a molecular weight of 322.092 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one typically involves multi-step reactions. One common method includes the bromination and nitration of fluorenone derivatives. The reaction conditions often require the use of solvents like toluene, and catalysts such as palladium acetate (Pd(OAc)2) in the presence of ligands like PCy3 (tricyclohexylphosphine) . The reactions are usually carried out under a carbon monoxide atmosphere to facilitate the carbonylative multiple C-C bond formation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Substitution: Products depend on the substituent introduced.
Reduction: 3-Bromo-7-fluoro-2-amino-9h-fluoren-9-one.
Oxidation: Products vary based on the extent of oxidation and specific conditions used.
Scientific Research Applications
3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, including organic electronics and photonics
Mechanism of Action
The mechanism of action for 3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would be determined by the specific biological or chemical environment in which the compound is applied.
Comparison with Similar Compounds
- 3-Bromo-9H-fluoren-9-one
- 7-Fluoro-2-nitro-9H-fluoren-9-one
- 2,7-Dibromo-9-fluorenone
Comparison: 3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one is unique due to the presence of both bromine and fluorine atoms along with a nitro group on the fluorenone core.
Properties
CAS No. |
16233-11-7 |
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Molecular Formula |
C13H5BrFNO3 |
Molecular Weight |
322.09 g/mol |
IUPAC Name |
3-bromo-7-fluoro-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5BrFNO3/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16(18)19/h1-5H |
InChI Key |
XMTJWHNAHDTOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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